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Compound of Interest

Compound Name:
1-(4-Aminophenyl)-2-

methylpropan-1-one

Cat. No.: B1276922 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
1-(4-Aminophenyl)-2-methylpropan-1-one is an aromatic ketone of interest in medicinal

chemistry and drug development due to its structural motifs. A thorough understanding of its

spectroscopic characteristics is fundamental for its identification, characterization, and quality

control in research and manufacturing settings. This technical guide provides a comprehensive

overview of the predicted spectroscopic data for 1-(4-Aminophenyl)-2-methylpropan-1-one,

including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)

data. Detailed experimental protocols for acquiring such spectra are also presented to aid

researchers in their analytical workflows.

Chemical Structure
IUPAC Name: 1-(4-aminophenyl)-2-methylpropan-1-one Molecular Formula: C₁₀H₁₃NO

Molecular Weight: 163.22 g/mol [1] CAS Number: 95249-12-0[1]

Predicted Spectroscopic Data
Due to the limited availability of published experimental spectra for 1-(4-Aminophenyl)-2-
methylpropan-1-one, the following tables summarize predicted spectroscopic data. These
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predictions are based on established principles of spectroscopy and analysis of structurally

similar compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz,
CDCl₃)

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~ 7.8 - 7.9 Doublet 2H Ar-H (ortho to C=O)

~ 6.6 - 6.7 Doublet 2H Ar-H (ortho to NH₂)

~ 4.0 - 4.2 Broad Singlet 2H -NH₂

~ 3.3 - 3.5 Septet 1H -CH(CH₃)₂

~ 1.1 - 1.2 Doublet 6H -CH(CH₃)₂

Table 2: Predicted ¹³C NMR Spectroscopic Data (125
MHz, CDCl₃)

Chemical Shift (δ, ppm) Assignment

~ 204 - 206 C=O (Ketone)

~ 150 - 152 Ar-C (C-NH₂)

~ 131 - 133 Ar-CH (ortho to C=O)

~ 127 - 129 Ar-C (ipso to C=O)

~ 113 - 115 Ar-CH (ortho to NH₂)

~ 38 - 40 -CH(CH₃)₂

~ 18 - 20 -CH(CH₃)₂

Table 3: Predicted Infrared (IR) Spectroscopy Data (KBr
Pellet)
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Wavenumber (cm⁻¹) Intensity Assignment

3400 - 3200 Strong, Broad N-H stretch (primary amine)

3080 - 3010 Medium Aromatic C-H stretch

2970 - 2870 Medium Aliphatic C-H stretch

~ 1660 Strong C=O stretch (aryl ketone)

~ 1600, ~1500 Medium-Strong Aromatic C=C stretch

~ 1280 Medium C-N stretch (aromatic amine)

~ 830 Strong para-disubstituted C-H bend

Table 4: Predicted Mass Spectrometry (Electron
Ionization - EI) Data

m/z Predicted Fragment

163 [M]⁺ (Molecular Ion)

148 [M - CH₃]⁺

120 [M - CH(CH₃)₂]⁺ or [H₂NC₆H₄CO]⁺

92 [C₆H₄NH₂]⁺

43 [CH(CH₃)₂]⁺

Experimental Protocols
The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the proton and carbon framework of the molecule.

¹H and ¹³C NMR Spectroscopy Protocol:

Sample Preparation:
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Weigh approximately 5-10 mg of 1-(4-Aminophenyl)-2-methylpropan-1-one for ¹H NMR,

or 20-50 mg for ¹³C NMR.[2]

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃,

DMSO-d₆) in a clean, dry vial.[2]

Ensure the sample is fully dissolved. If particulates are present, filter the solution through a

small plug of glass wool in a Pasteur pipette into a clean NMR tube.[3]

Add a small amount of a reference standard, typically tetramethylsilane (TMS), to the

solvent to calibrate the chemical shift to 0 ppm.[4]

Instrument Setup and Data Acquisition:

Insert the NMR tube into the spectrometer's probe.

Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic

field to achieve homogeneity.

For ¹H NMR, acquire the spectrum using a standard pulse sequence.

For ¹³C NMR, a broadband proton-decoupled pulse sequence is typically used to simplify

the spectrum to single peaks for each unique carbon.[5]

Set appropriate acquisition parameters, including the number of scans (more scans for

dilute samples or ¹³C NMR to improve signal-to-noise).[6]

Data Processing:

Apply a Fourier transform to the acquired free induction decay (FID).

Phase the resulting spectrum and perform baseline correction.

Calibrate the chemical shift scale using the TMS signal at 0 ppm.

Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons.

Infrared (IR) Spectroscopy
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Objective: To identify the functional groups present in the molecule.

KBr Pellet Method Protocol:

Sample Preparation:

Thoroughly dry spectroscopic grade potassium bromide (KBr) to remove any moisture,

which can interfere with the spectrum.[7]

In an agate mortar, grind 1-2 mg of 1-(4-Aminophenyl)-2-methylpropan-1-one with

approximately 100-200 mg of the dried KBr.[8] The mixture should be a fine,

homogeneous powder.[9]

Transfer the powder into a pellet-forming die.

Pellet Formation:

Place the die in a hydraulic press.[10]

Apply a pressure of 8-10 tons for several minutes to form a thin, transparent or translucent

pellet.[9]

Data Acquisition:

Place the KBr pellet in the sample holder of the FTIR spectrometer.

Record a background spectrum of a blank KBr pellet.[8]

Record the sample spectrum, typically in the range of 4000-400 cm⁻¹.

The instrument software will automatically ratio the sample spectrum to the background

spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Electron Ionization (EI) Mass Spectrometry Protocol:
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Sample Introduction:

Introduce a small amount of the volatile sample into the ion source of the mass

spectrometer, typically via a direct insertion probe or as the eluent from a gas

chromatograph (GC-MS).[11][12]

Ionization:

In the ion source, the sample molecules in the gas phase are bombarded with a high-

energy electron beam (typically 70 eV).[13][14][15]

This causes the ejection of an electron from the molecule, forming a positively charged

molecular ion (M⁺) and various fragment ions.[13][15]

Mass Analysis and Detection:

The positively charged ions are accelerated into a mass analyzer (e.g., quadrupole, time-

of-flight).

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

The separated ions are detected, and a mass spectrum is generated, plotting ion intensity

versus m/z.

Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of 1-(4-
Aminophenyl)-2-methylpropan-1-one.
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Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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